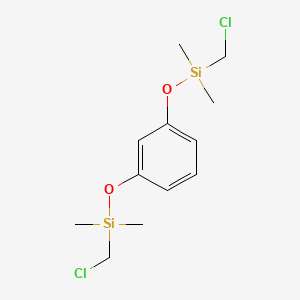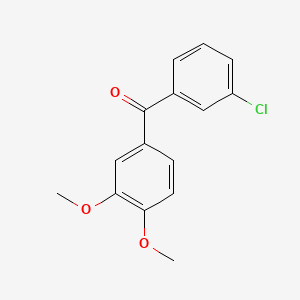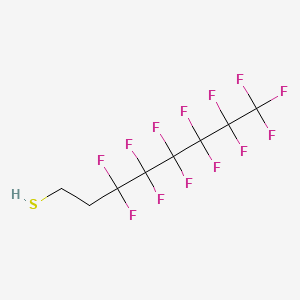
2-(全氟己基)乙硫醇
描述
2-(Perfluorohexyl)ethanethiol, also known as 6FET, is a perfluorinated alkylthiol compound that has a wide range of uses in scientific research. It is a colorless, odorless liquid that has a low vapor pressure and a boiling point of 149 °C. 6FET is used in a variety of applications, including biochemical and physiological research, as well as in laboratory experiments.
科学研究应用
环境修复
与2-(全氟己基)乙硫醇相关的化合物的一个显著应用是在环境修复中,特别是在全氟化羧酸(PFCAs)的电化学矿化中。一项研究展示了Ce掺杂改性多孔纳米晶PbO2薄膜电极用于降解PFCAs,包括全氟己酸(PFHxA),在水溶液中。这个过程遵循伪一级动力学,降解途径表明科尔贝脱羧和与羟基自由基反应的组合,导致矿化产物如氟化物离子和较短链PFCAs (Niu, Lin, Xu, Wu, & Li, 2012)。
酶反应的增强
在生物化学领域,类似于2-(全氟己基)乙硫醇的全氟烷酸已被证明能激发某些酶如P450BM3来催化小烷烃如甲烷的羟基化。这表明全氟化合物在需要特定酶催化反应的生物技术过程中可能有应用。分子动力学和量子力学/分子力学(QM/MM)计算已被用来理解这种激活背后的机制,这依赖于全氟化合物的存在来诱导产生有效的酶-底物对齐 (Li & Shaik, 2013)。
自由基化学
对包括2-(全氟烷基)乙硫醇在内的化合物进行自由基加成反应已被广泛研究。这些反应对于理解这些化合物的反应性和潜在应用在创造新材料或合成有机化学中至关重要。研究表明与烯烃反应产生高产率的加合物,表明这些反应在合成具有各种应用的新全氟化合物方面的效率和实用性 (Brace, 1993)。
聚合物化学
在聚合物科学中,与2-(全氟己基)乙硫醇相关的化合物在聚合物的合成和修饰中发挥着重要作用。例如,已报道了从乙硫醇衍生物合成和表征二硫化物聚合物,具有在创建环保聚合物方面的潜在应用。这些聚合物表现出独特的热性能和可降解性,使它们适用于各种工业应用 (Rosenthal, Puskas, & Wesdemiotis, 2012)。
分析化学
在分析化学中,类似于2-(全氟己基)乙硫醇的全氟化合物已被用于开发新颖的分析方法。例如,全氟烷酸已被用于探究卤素键合、氢键合、脱溶和非共价相互作用的静电性之间的关系,为这些相互作用的复杂性及其在分析方法学中的潜在应用提供了见解 (Cabot & Hunter, 2009)。
作用机制
Target of Action
2-(Perfluorohexyl)ethanethiol, also known as 1H,1H,2H,2H-Perfluorooctanethiol, is a semi-fluorinated alkane that contains six perfluorinated carbon atoms and eight hydrogenated carbon atoms . The primary targets of 2-(Perfluorohexyl)ethanethiol are the lipid layer and meibomian glands .
Mode of Action
It is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears . This interaction with its targets results in a reduction of tear film instability, which is beneficial in the treatment of conditions such as dry eye disease .
Biochemical Pathways
The action of 2-(Perfluorohexyl)ethanethiol affects the biochemical pathways related to tear film production and stability. By forming a monolayer at the air-liquid interface of the tear film, it prevents the evaporation of the aqueous phase of the tears . This action can help maintain the stability of the tear film, which is crucial for eye health and comfort.
Result of Action
The molecular and cellular effects of 2-(Perfluorohexyl)ethanethiol’s action include the stabilization of the tear film and the prevention of tear evaporation . This can result in an alleviation of symptoms associated with dry eye disease, such as discomfort, irritation, and visual disturbances .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Perfluorohexyl)ethanethiol. For instance, conditions such as low humidity can increase tear evaporation, potentially necessitating more frequent administration of treatments containing this compound. Additionally, the storage conditions of the compound can affect its stability, with recommendations typically including storage in a cool, dry place .
属性
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F13S/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPHVVCYEWPQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2SH, C8H5F13S | |
| Record name | 1-Octanethiol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379947 | |
| Record name | 2-(Perfluorohexyl)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Perfluorohexyl)ethanethiol | |
CAS RN |
34451-26-8 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34451-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Perfluorohexyl)ethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Perfluorohexyl)ethanethiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Perfluorohexyl)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(PERFLUOROHEXYL)ETHANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66E2ZQ1P07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1H,1H,2H,2H-Perfluorooctanethiol useful for modifying the surface properties of materials?
A1: 1H,1H,2H,2H-Perfluorooctanethiol is a useful surface modifier due to its unique structure. It possesses a thiol group (-SH) at one end, which exhibits strong affinity for gold surfaces. This allows for the formation of stable, self-assembled monolayers (SAMs) on gold. On the other end of the molecule, the perfluorinated chain provides hydrophobicity and low surface energy. This combination makes it valuable for creating water-repellent, antifouling surfaces on various materials.
Q2: How can 1H,1H,2H,2H-Perfluorooctanethiol be used to create functionalizable materials?
A2: 1H,1H,2H,2H-Perfluorooctanethiol can be incorporated into polymers like polyurethanes containing carbon-carbon double bonds. This allows for further modification of the material through thiol-ene click chemistry. By varying the amount of 1H,1H,2H,2H-Perfluorooctanethiol incorporated, the degree of functionalization can be controlled. This approach has been successfully applied to create functionalizable ultrafine fibers via electrospinning, opening possibilities for applications like solid catalyst carriers.
Q3: How does 1H,1H,2H,2H-Perfluorooctanethiol contribute to the analysis of casein in food products?
A3: 1H,1H,2H,2H-Perfluorooctanethiol plays a crucial role in a novel method for quantifying casein in food products using LC-MS/MS. After enzymatic digestion of casein, the resulting phosphorylated peptides are selectively derivatized with 1H,1H,2H,2H-Perfluorooctanethiol. This derivatization with a fluorous tag allows for selective separation of the casein peptides from complex food matrices using a fluorous LC column. This method offers high sensitivity and selectivity for detecting trace amounts of casein, a common food allergen.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1586533.png)
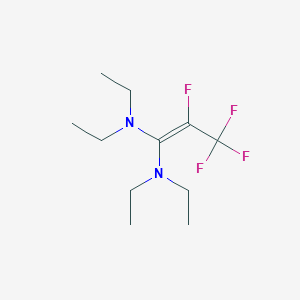



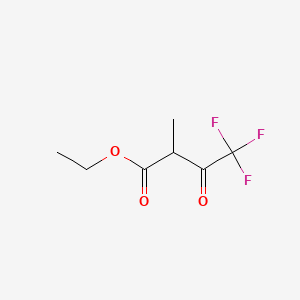
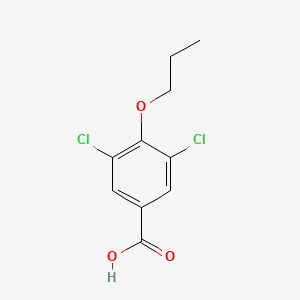
![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid](/img/structure/B1586541.png)
